BRD4 Bromodomain Binding Affinity: 2-(4-Bromophenoxy)ethanimidamide vs. ATAD2 and BRD3
In a mass spectrometry-based bromosphere chemoproteomic assay conducted in human HUT78 cells, 2-(4-bromophenoxy)ethanimidamide exhibited differential binding across BET family bromodomains [1]. The compound demonstrated a Kd of 1,590 nM for BRD4, compared to a Kd of 158 nM for ATAD2 and 2,000 nM for BRD3 under identical assay conditions [1]. This quantitative profile reveals a 10-fold selectivity for ATAD2 over BRD4, and a 12.7-fold selectivity over BRD3, underscoring that the bromophenoxy scaffold is not a pan-BET binder but displays nuanced, target-dependent affinity.
| Evidence Dimension | Binding affinity (Kd) to bromodomain-containing proteins |
|---|---|
| Target Compound Data | Kd = 1,590 nM for BRD4; Kd = 158 nM for ATAD2; Kd = 2,000 nM for BRD3 |
| Comparator Or Baseline | Intra-experimental comparison across three BET family targets: BRD4, ATAD2, BRD3 |
| Quantified Difference | 10-fold higher affinity for ATAD2 over BRD4; 12.7-fold over BRD3 |
| Conditions | Human HUT78 cells, 45 min incubation, mass spectrometry-based bromosphere chemoproteomic assay |
Why This Matters
Procurement of 2-(4-bromophenoxy)ethanimidamide is justified when studying ATAD2 biology specifically, as off-the-shelf BRD4 inhibitors would not replicate this selectivity fingerprint.
- [1] BindingDB. BDBM50098250 (CHEMBL3590389): 2-(4-Bromophenoxy)ethanimidamide Kd values for ATAD2, BRD4, BRD3. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50098250 (accessed 2026). View Source
